molecular formula C21H30N2O3 B7015706 N-[4-(2-methylpropanoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide

N-[4-(2-methylpropanoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide

Cat. No.: B7015706
M. Wt: 358.5 g/mol
InChI Key: HYBSVUZFBJYAKB-UHFFFAOYSA-N
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Description

N-[4-(2-methylpropanoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, an oxane ring, and a phenyl group substituted with a 2-methylpropanoyl group

Properties

IUPAC Name

N-[4-(2-methylpropanoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-15(2)20(24)17-6-8-18(9-7-17)22-21(25)23-12-10-16(11-13-23)19-5-3-4-14-26-19/h6-9,15-16,19H,3-5,10-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBSVUZFBJYAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methylpropanoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Oxane Ring: The oxane ring is introduced via a nucleophilic substitution reaction, where a halogenated oxane derivative reacts with the piperidine ring.

    Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction, using a phenyl halide and an acyl chloride.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methylpropanoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(2-methylpropanoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[4-(2-methylpropanoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-methylpropanoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide: shares structural similarities with other piperidine derivatives and oxane-containing compounds.

    4-Methoxyphenethylamine: Another compound with a phenyl group and a piperidine ring, but with different substituents.

Uniqueness

The unique combination of the piperidine ring, oxane ring, and phenyl group with a 2-methylpropanoyl substituent gives this compound distinct chemical and biological properties, making it valuable for specific applications in research and industry.

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